molecular formula C10H16ClNO B1622056 o-Methoxy-alpha-methylphenethylamine hydrochloride CAS No. 5344-61-6

o-Methoxy-alpha-methylphenethylamine hydrochloride

Cat. No.: B1622056
CAS No.: 5344-61-6
M. Wt: 201.69 g/mol
InChI Key: SXQBBTRLKWTAPV-UHFFFAOYSA-N
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Description

o-Methoxy-alpha-methylphenethylamine hydrochloride: is a chemical compound with the molecular formula C10H16ClNO and a molecular weight of 201.69 g/mol methoxyphenamine . This compound belongs to the class of phenethylamines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of o-Methoxy-alpha-methylphenethylamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as o-methoxybenzaldehyde and alpha-methylphenethylamine.

    Condensation Reaction: The o-methoxybenzaldehyde undergoes a condensation reaction with alpha-methylphenethylamine in the presence of a suitable catalyst to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired o-Methoxy-alpha-methylphenethylamine.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

o-Methoxy-alpha-methylphenethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The methoxy group on the aromatic ring can undergo nucleophilic substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

o-Methoxy-alpha-methylphenethylamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with neurotransmitter receptors and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and as a potential psychoactive agent.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of o-Methoxy-alpha-methylphenethylamine hydrochloride involves its interaction with various molecular targets and pathways:

    Neurotransmitter Receptors: The compound can bind to and modulate the activity of neurotransmitter receptors such as dopamine, serotonin, and norepinephrine receptors.

    Enzymes: It may inhibit or activate enzymes involved in neurotransmitter metabolism, affecting the levels of these neurotransmitters in the brain.

    Signal Transduction Pathways: By modulating receptor activity, the compound can influence downstream signal transduction pathways, leading to changes in cellular responses and physiological effects.

Comparison with Similar Compounds

o-Methoxy-alpha-methylphenethylamine hydrochloride can be compared with other similar compounds in the phenethylamine class:

    Phenethylamine: The parent compound, which lacks the methoxy and alpha-methyl groups, has a simpler structure and different pharmacological properties.

    p-Methoxy-alpha-methylphenethylamine: A positional isomer with the methoxy group at the para position, which may exhibit different biological activities.

    Amphetamine: A well-known stimulant with a similar structure but lacking the methoxy group, leading to distinct pharmacological effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2-methoxyphenyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8(11)7-9-5-3-4-6-10(9)12-2;/h3-6,8H,7,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQBBTRLKWTAPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5344-61-6
Record name NSC1139
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1139
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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